L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosineTFASalt

Beschreibung

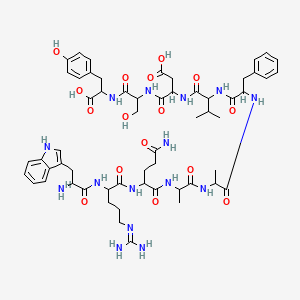

This decapeptide (Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr) is a trifluoroacetate (TFA) salt with the empirical formula C₅₈H₇₉N₁₅O₁₆ (free base) and a molecular weight of approximately 1,242.34 g/mol (free basis) . The TFA salt enhances aqueous solubility, making it suitable for biochemical research.

Eigenschaften

CAS-Nummer |

955091-53-9 |

|---|---|

Molekularformel |

C58H79N15O16 |

Molekulargewicht |

1242.3 g/mol |

IUPAC-Name |

3-[[2-[[2-[2-[2-[[5-amino-2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C58H79N15O16/c1-29(2)47(56(87)70-42(26-46(77)78)53(84)72-44(28-74)55(86)71-43(57(88)89)24-33-16-18-35(75)19-17-33)73-54(85)41(23-32-11-6-5-7-12-32)69-49(80)31(4)65-48(79)30(3)66-51(82)40(20-21-45(60)76)68-52(83)39(15-10-22-63-58(61)62)67-50(81)37(59)25-34-27-64-38-14-9-8-13-36(34)38/h5-9,11-14,16-19,27,29-31,37,39-44,47,64,74-75H,10,15,20-26,28,59H2,1-4H3,(H2,60,76)(H,65,79)(H,66,82)(H,67,81)(H,68,83)(H,69,80)(H,70,87)(H,71,86)(H,72,84)(H,73,85)(H,77,78)(H,88,89)(H4,61,62,63) |

InChI-Schlüssel |

JCJASTVQGSKHKZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Resin Selection and Initial Anchoring

The synthesis begins with the selection of a Wang resin or Rink amide resin , both of which provide a stable linkage for the C-terminal tyrosine. The resin’s loading capacity (typically 0.3–0.7 mmol/g) directly impacts scalability and final yield. Tyrosine is anchored via its carboxyl group using a coupling reagent such as N,N′-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt), achieving >98% coupling efficiency under nitrogen atmosphere.

Sequential Amino Acid Coupling

Each amino acid is introduced in a stepwise manner, starting from the C-terminus. Key considerations include:

- Activation : Fmoc-protected amino acids are activated using HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dimethylformamide (DMF).

- Coupling Time : 30–60 minutes per residue, with double couplings for sterically hindered residues like arginine and glutamine.

- Deprotection : Fmoc removal is achieved with 20% piperidine in DMF, followed by thorough washing to prevent diketopiperazine formation.

A critical challenge arises with L-tryptophan , which is prone to oxidation. To mitigate this, couplings involving tryptophan are performed under argon with the addition of 0.1 M 1,2-ethanedithiol (EDT) as a scavenger.

Side-Chain Protection Strategies

Side-chain functionalities require temporary protection to prevent undesired reactions. The following protections are employed:

| Amino Acid | Protecting Group | Removal Condition | Reference |

|---|---|---|---|

| Arginine | Tosyl (Tos) | HF or TFMSA | |

| Glutamine | Trityl (Trt) | TFA/water/TIS (95:2.5:2.5) | |

| Aspartic Acid | OtBu | TFA | |

| Serine | t-Bu | TFA |

The tosyl group for arginine ensures stability during Fmoc deprotection but necessitates harsh cleavage conditions (e.g., hydrogen fluoride). Alternatives like the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group offer milder removal with TFA but may increase synthetic complexity.

Cleavage and Global Deprotection

Upon completion of the peptide chain, the resin-bound product is treated with a cleavage cocktail to release the peptide and remove side-chain protections. A typical mixture includes:

- TFA/water/TIS (95:2.5:2.5 v/v) : Effective for removing t-Bu, Trt, and OtBu groups.

- Scavengers : 3% EDT and 2% thioanisole are added to prevent alkylation of tryptophan and oxidation of methionine (if present).

The reaction is agitated for 2–3 hours at room temperature, followed by filtration and precipitation in cold diethyl ether. The crude peptide is collected via centrifugation and lyophilized.

Purification and Salt Formation

Reversed-Phase HPLC (RP-HPLC)

The crude product is purified using a C18 column with a gradient of acetonitrile (0.1% TFA) in water (0.1% TFA). Key parameters include:

- Column : 250 × 20 mm, 5 µm particle size

- Flow Rate : 15 mL/min

- Gradient : 10–40% acetonitrile over 40 minutes.

Fractions containing the target peptide are identified by MALDI-TOF MS and pooled for lyophilization.

Trifluoroacetate (TFA) Salt Formation

During purification, TFA counterions from the mobile phase bind to basic residues (e.g., arginine), forming the TFA salt . Excess TFA is removed via repeated lyophilization, yielding the final product as a white powder.

Analytical Characterization

| Technique | Purpose | Result Example |

|---|---|---|

| HPLC | Purity assessment | ≥98% (UV detection at 214 nm) |

| MALDI-TOF MS | Molecular weight verification | [M+H]+: 1308.6 Da |

| Amino Acid Analysis | Quantification of residues | ±5% of theoretical values |

Aggregation tendencies are assessed via circular dichroism (CD) , particularly for peptides with hydrophobic clusters (e.g., valine-phenylalanine-alanine).

Challenges and Optimization

Sequence-Dependent Difficulties

- Aggregation : The repetitive alanine-phenylalanine-valine motif promotes β-sheet formation, necessitating the use of pseudo-proline dipeptides or microwave-assisted SPPS to enhance solvation.

- Incomplete Couplings : Arginine and glutamine residues exhibit slower coupling kinetics, requiring double couplings with 10-fold molar excess of amino acids.

Scale-Up Considerations

Industrial-scale production employs continuous-flow SPPS systems , reducing solvent use by 95% and synthesis time by 50% compared to batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosine TFA Salt can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tryptophan and tyrosine residues.

Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of N-formylkynurenine .

Wissenschaftliche Forschungsanwendungen

L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosine TFA Salt has several scientific research applications:

Neurology: Used as a reference standard in neurological research to study peptide interactions and functions.

Analytical Chemistry: Employed in the development and validation of analytical methods for peptide analysis.

Biological Studies: Investigated for its role in various biological processes and pathways.

Medical Research: Explored for potential therapeutic applications in treating neurological disorders.

Wirkmechanismus

The mechanism of action of L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosine TFA Salt involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways depend on the specific context and application .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The table below summarizes key differences between the target compound and analogs:

Key Observations:

Sequence Specificity: The target compound’s ordered sequence (Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr) contrasts with scrambled analogs like 10PanxSCR TFA, which rearranges residues (e.g., Phe at N-terminal) . Such variations may alter receptor binding or stability.

Molecular Weight and Complexity :

- The target is a mid-sized peptide (~1.2 kDa), while Rusalatide Acetate (7 kDa) is a large therapeutic peptide with tissue-healing properties . Smaller peptides like L-Aspartyl-L-phenylalanine (280 Da) are used in food or pharmaceutical additives .

Functional Groups and Solubility :

- TFA salts (target and 10PanxSCR) improve solubility in aqueous buffers, critical for in vitro assays. Acetate salts (e.g., Rusalatide) serve similar purposes but may differ in counterion effects .

Research and Therapeutic Implications

- The presence of Arg and Asp residues may facilitate charge-based binding.

- Scrambled Analogs : Used as negative controls in pannexin channel studies to validate sequence-dependent activity .

Biologische Aktivität

L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosine TFA Salt, commonly referred to as TFASalt, is a complex peptide with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C58H79N15O16·XC2HF3O2

- CAS Number : 955091-53-9

- Molecular Weight : Approximately 1,147.32 g/mol

The structure comprises multiple amino acids, which contribute to its diverse biological functions. The presence of tryptophan and arginine suggests potential roles in neurotransmission and immune responses.

-

Neurotransmission Modulation :

- Tryptophan is a precursor for serotonin, a neurotransmitter involved in mood regulation. The peptide's structure may enhance serotonin synthesis or receptor interaction.

-

Immune Response Enhancement :

- Arginine plays a crucial role in the immune system by promoting nitric oxide production, which can enhance vascular function and immune response.

-

Cell Signaling :

- The peptide may interact with various receptors and signaling pathways, influencing cellular responses related to growth, differentiation, and apoptosis.

Antioxidant Properties

Research indicates that peptides like TFASalt can exhibit antioxidant activities, potentially reducing oxidative stress in cells. This property is critical for protecting cells from damage caused by free radicals.

Antimicrobial Effects

Peptides derived from amino acids have been shown to possess antimicrobial properties. TFASalt may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

Peptides can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. TFASalt's ability to influence these pathways could be beneficial in treating inflammatory diseases.

Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry examined the neuroprotective effects of similar peptides on neuronal cells under stress conditions. Results showed that these peptides could significantly reduce cell death and promote survival pathways, suggesting potential applications in neurodegenerative diseases.

Study 2: Antimicrobial Testing

In vitro studies conducted on TFASalt demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an antimicrobial agent.

Study 3: Anti-inflammatory Mechanisms

Research highlighted in the International Journal of Molecular Sciences explored the anti-inflammatory effects of peptides similar to TFASalt. The findings revealed that these peptides could downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotective | Reduces neuronal cell death | Journal of Neurochemistry |

| Antimicrobial | Effective against E. coli & S. aureus | In vitro antimicrobial study |

| Anti-inflammatory | Downregulates TNF-alpha & IL-6 | International Journal of Molecular Sciences |

| Property | Value |

|---|---|

| Molecular Weight | 1,147.32 g/mol |

| Solubility | Soluble in water |

| Storage Conditions | Refrigerated (+4°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.